molecular formula C15H18O6 B129230 Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 141042-56-0

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B129230
CAS No.: 141042-56-0
M. Wt: 294.3 g/mol
InChI Key: BAMBLLDJYZVARV-UHFFFAOYSA-N
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Description

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C₁₅H₁₈O₆. It is a diethyl ester derivative of 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid. This compound is known for its unique structure, which includes a dioxolane ring fused with a phenyl group and two ester functional groups. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of diethyl tartrate with benzaldehyde in the presence of an acid catalyst. The reaction typically involves the following steps:

    Condensation Reaction: Diethyl tartrate reacts with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Cyclization: The intermediate product undergoes cyclization to form the dioxolane ring.

    Esterification: The final product is obtained by esterification of the carboxylic acid groups with ethanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid.

    Reduction: Formation of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarbinol.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with molecular targets through its ester and phenyl functional groups. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The dioxolane ring structure provides stability and reactivity, making it suitable for use in different chemical reactions.

Comparison with Similar Compounds

    Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate: Similar structure but with dimethyl groups instead of a phenyl group.

    Diethyl 1,3-dioxane-4,5-dicarboxylate: Contains a dioxane ring instead of a dioxolane ring.

Uniqueness: Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and allows for specific interactions in chemical and biological systems.

Properties

IUPAC Name

diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-18-13(16)11-12(14(17)19-4-2)21-15(20-11)10-8-6-5-7-9-10/h5-9,11-12,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMBLLDJYZVARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930981
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141042-56-0
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141042560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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